7-(Aminomethyl)spiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
9-(aminomethyl)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H19NO/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h9H,1-8,12H2 |
InChI Key |
HRVFPQQHCRNCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C(C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 7 Aminomethyl Spiro 4.5 Decan 8 One
Retrosynthetic Analysis of the 7-(Aminomethyl)spiro[4.5]decan-8-one Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnections to simplify the target molecule into readily available starting materials. The primary disconnection involves the aminomethyl group at the C7 position, leading back to a spiro[4.5]decan-8-one precursor. This simplifies the initial challenge to the construction of the core spirocyclic ketone.
Further disconnection of the spiro[4.5]decan-8-one scaffold can be approached in several ways. One common strategy involves breaking the bond between the spiro carbon and an adjacent carbon, which can conceptually lead to a cyclohexanone (B45756) derivative with a tethered cyclopentyl precursor. Alternatively, a disconnection across the cyclopentane (B165970) ring could suggest a cyclohexanone bearing a functionalized side chain amenable to intramolecular cyclization. A Grignard addition followed by a ring-closing metathesis (RCM) has been considered a viable option for constructing similar spiro-cage compounds. nih.gov
Strategies for Carbon-Carbon Bond Formation in Spiro[4.5]decane Construction
The construction of the spiro[4.5]decane skeleton is a pivotal step in the synthesis of the target molecule. documentsdelivered.com This can be achieved through various carbon-carbon bond-forming reactions, including cyclization and annulation strategies. cambridge.org
Intermolecular and Intramolecular Cyclization Approaches
Both intermolecular and intramolecular cyclization reactions are powerful tools for the synthesis of the spiro[4.5]decane framework. Intramolecular approaches are often favored due to their efficiency in forming cyclic structures. For instance, an intramolecular phenolic allylation free radical cyclization has been utilized for the synthesis of alkaloids and terpenes with spiro[4.5]decane architectures. acs.org Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones has also been reported for the synthesis of fused ring systems, a strategy that could be adapted for spirocycle formation. mdpi.com
Annulation Reactions for Spiro Ring Systems
Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for constructing spirocycles. scripps.edu Spiro-annulation can be achieved through various methods, including ring-closing metathesis (RCM) and Diels-Alder reactions. nih.govthieme-connect.com For example, a [3+2] cycloaddition of cyclopropylamines with olefins, facilitated by synergistic photocatalysis and organocatalysis, has been used to diastereoselectively synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Photoannelation has also been employed in the total synthesis of spiro[4.5]decane sesquiterpenes. duke.edu
Tandem and Cascade Methodologies for Spirocycle Formation
Tandem and cascade reactions offer an elegant and efficient approach to building molecular complexity in a single pot. rsc.org These reactions, where a single event triggers a cascade of bond-forming events, are highly desirable for their atom economy and reduced purification steps. rsc.org Palladium-catalyzed cascade reactions have been developed for the selective formation of spirocyclobutenes from dienallenes. acs.org Similarly, a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction provides a novel method for assembling a range of spirocyclic pyrrolines. nih.gov Tandem Prins cyclization has also been utilized for the synthesis of indole-fused spiro-1,4-diazocane scaffolds. rsc.org
Introduction and Stereoselective Installation of the 7-(Aminomethyl) Functionality
Once the spiro[4.5]decan-8-one core is established, the next critical step is the introduction of the aminomethyl group at the C7 position. The stereochemistry of this group can be crucial for the biological activity of the final compound, necessitating stereoselective methods.
Direct Aminomethylation Reactions on Spiro[4.5]decan-8-one Precursors
Direct aminomethylation of the spiro[4.5]decan-8-one precursor is a direct and efficient approach. This can be achieved through various methods, including the Mannich reaction. Asymmetric Mannich reactions using N,O-acetals as bench-stable surrogates for formaldehyde (B43269) imines have been developed for the synthesis of α- or β-amino carbonyls with high yields and excellent stereoselectivity. researchgate.net Another method involves the Delepine reaction, which converts chloromethyl or bromomethyl groups to aminomethyl groups in a single step using hexamethylenetetramine. researchgate.net This method is selective and does not affect other reactive functional groups like carbonyls. researchgate.net
The following table summarizes some of the key synthetic strategies discussed:
| Strategy | Description | Key Features |
| Retrosynthetic Analysis | Disconnecting the target molecule into simpler, accessible precursors. | Simplifies the synthetic problem. |
| Intramolecular Cyclization | Formation of the spirocycle from a single precursor molecule. | Often efficient for ring formation. |
| Annulation Reactions | Building a new ring onto an existing one. | Versatile for constructing spiro systems. |
| Tandem/Cascade Reactions | Multiple bond-forming events in a single pot. | High efficiency and atom economy. |
| Direct Aminomethylation | Introduction of the aminomethyl group onto the spirocyclic ketone. | Direct and can be stereoselective. |
Functional Group Interconversions to Access the Aminomethyl Moiety
The introduction of the aminomethyl group at the C7 position, alpha to the carbonyl group of the spiro[4.5]decan-8-one scaffold, can be envisioned through several functional group interconversion strategies. These methods can be broadly categorized into direct aminomethylation and indirect multi-step approaches.
Direct Aminomethylation:
The most direct route involves the aminomethylation of the pre-formed spiro[4.5]decan-8-one. The Mannich reaction is a classic and powerful tool for the aminomethylation of enolizable ketones. This one-pot, three-component reaction would involve the condensation of spiro[4.5]decan-8-one with formaldehyde and a suitable amine, typically a secondary amine like dimethylamine, followed by subsequent conversion to the primary amine if desired. More contemporary approaches utilize pre-formed Eschenmoser's salt (dimethylmethyleneammonium iodide) as a highly reactive methyleneiminium species, which can react with the enolate or enol of the spiroketone under milder conditions. Recent advancements in catalysis have also provided metal-catalyzed methods for the direct α-aminomethylation of ketones, for instance, using cobalt catalysts with methanol (B129727) as a sustainable C1 source. acs.org
Indirect Approaches via Functionalized Intermediates:
Indirect methods offer alternative pathways that may provide better control over selectivity and yield. These routes typically involve the introduction of a functional group at the C7 position that can be subsequently converted to the aminomethyl group.
Reduction of a Nitrile: A plausible route involves the synthesis of a 7-cyano-spiro[4.5]decan-8-one intermediate. This can be achieved through the Michael addition of a cyanide source to an α,β-unsaturated precursor, 7-methylidenespiro[4.5]decan-8-one, or by nucleophilic substitution of a 7-halospiro[4.5]decan-8-one. The resulting cyanoketone (B1222219) can then be reduced to the primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel), or other hydride reagents.
Conversion from a Hydroxymethyl Group: Another two-step approach begins with the α-hydroxymethylation of spiro[4.5]decan-8-one, typically by reaction with formaldehyde under basic conditions. The resulting 7-(hydroxymethyl)spiro[4.5]decan-8-one can then be converted to the corresponding amine. This transformation can be accomplished by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide (B81097) (followed by reduction) or ammonia. Alternatively, a Mitsunobu reaction could be employed to directly convert the alcohol to a protected amine.
Gabriel Synthesis: The Gabriel synthesis offers a reliable method for preparing primary amines from alkyl halides. documentsdelivered.com This would involve the initial α-halogenation of spiro[4.5]decan-8-one to yield 7-halospiro[4.5]decan-8-one. This intermediate can then be reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the desired primary aminomethyl group. documentsdelivered.comnih.govnih.gov
The choice of method would depend on the availability of starting materials, desired yield, and the need for stereocontrol.
Stereocontrol in Aminomethyl Group Introduction
The introduction of the aminomethyl group at the C7 position of the spiro[4.5]decan-8-one core creates a new stereocenter. Furthermore, the spirocyclic nature of the molecule means that diastereomers are possible. Therefore, controlling the stereochemical outcome of the synthesis is a critical consideration.
Diastereoselective Approaches:
When starting with a racemic or achiral spiro[4.5]decan-8-one, the primary goal is to control the relative stereochemistry between the newly formed stereocenter at C7 and any existing stereocenters in the spirocyclic framework.
Substrate-Controlled Diastereoselectivity: The inherent conformational rigidity of the spiro[4.5]decane ring system can influence the facial selectivity of reactions at the C7 position. For instance, in the alkylation of the enolate of spiro[4.5]decan-8-one, the incoming electrophile may preferentially approach from the less sterically hindered face of the enolate, leading to a diastereomeric excess of one product. The specific conformation of the six-membered ring (e.g., chair-like) and the orientation of the five-membered ring will dictate the steric environment.
Reagent-Controlled Diastereoselectivity: The use of chiral reagents or catalysts can induce diastereoselectivity. For example, in a conjugate addition reaction to an α,β-unsaturated spiroketone, the use of a chiral organocatalyst or a chiral ligand on a metal catalyst can direct the addition to one face of the molecule. beilstein-journals.org Similarly, asymmetric reductions of a ketone or other functional groups can be achieved with chiral reducing agents.
Enantioselective Approaches:
To obtain a single enantiomer of this compound, an asymmetric synthesis is required.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the spirocyclic scaffold to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of the target molecule, an asymmetric Mannich reaction catalyzed by a chiral organocatalyst (such as a proline derivative) could be a viable strategy for the direct and enantioselective introduction of the aminomethyl group. researchgate.net Asymmetric hydrogenation or reduction of a suitable prochiral intermediate, such as an enamine or an α,β-unsaturated nitro compound, could also be employed.
The table below summarizes potential stereocontrol strategies for key reactions.
| Reaction Type | Stereocontrol Strategy | Potential Outcome |
| Enolate Alkylation | Use of chiral auxiliary on the nitrogen of a pre-formed enamine | Enantioselective alkylation |
| Conjugate Addition | Chiral phase-transfer catalysis or organocatalysis | Enantioselective Michael addition |
| Mannich Reaction | Proline or its derivatives as organocatalysts | Enantioselective aminomethylation |
| Reduction of Ketone | Chiral boranes or transition metal catalysts with chiral ligands | Enantioselective reduction |
Integrated Synthetic Pathways for this compound
Linear Synthesis Design and Optimization
A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. A hypothetical linear synthesis for the target compound could start from a readily available spiro[4.5]decan-8-one precursor.
A Potential Linear Synthetic Route:
α-Halogenation: Spiro[4.5]decan-8-one is subjected to α-bromination or chlorination, for example, using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), to introduce a halogen at the C7 position.
Nitrilation: The resulting 7-halospiro[4.5]decan-8-one is then treated with a cyanide salt, such as sodium cyanide, to form 7-cyanospiro[4.5]decan-8-one via nucleophilic substitution.
Reduction: The final step involves the reduction of the nitrile group to the primary amine using a suitable reducing agent like LiAlH₄ or through catalytic hydrogenation.
Convergent Synthetic Strategies for Complex Spiroaminoketones
A Potential Convergent Synthetic Route:
Fragment A Synthesis: Synthesis of a functionalized cyclopentane derivative, for example, a cyclopentane with a side chain that can be converted into the aminomethyl group and another functional group that can participate in a ring-closing reaction.
Fragment B Synthesis: Synthesis of a suitable five-carbon chain that will form the cyclohexanone ring.
Fragment Coupling and Cyclization: The two fragments are coupled, and a subsequent intramolecular reaction, such as an aldol (B89426) condensation or a Dieckmann condensation, is used to form the six-membered ring and complete the spiro[4.5]decane skeleton.
This convergent approach allows for greater flexibility in the synthesis of analogues by modifying the individual fragments before they are combined.
High-Yielding and Scalable Synthesis Protocols
For a synthetic route to be practical, particularly for potential pharmaceutical applications, it must be high-yielding and scalable. This requires the use of robust, reliable, and safe reactions.
Process Optimization: Key parameters such as reaction concentration, temperature, and reaction time need to be optimized to maximize throughput and minimize side reactions.
Reagent Selection: The use of inexpensive, readily available, and non-toxic reagents is crucial for scalability.
Purification: Chromatographic purification is often a bottleneck in large-scale synthesis. Therefore, developing reaction conditions that allow for purification by crystallization or distillation is highly desirable.
Flow Chemistry: For certain reactions, the use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net A telescoped flow process, where the output of one reactor is directly fed into the next, can streamline the synthesis and reduce the need for intermediate isolation and purification. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize the environmental impact of chemical processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, such as the Mannich reaction, are often highly atom-economical.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons. researchgate.net
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. This includes the use of organocatalysts, biocatalysts, or recyclable metal catalysts. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
The table below illustrates how green chemistry principles could be applied to the synthesis of the target molecule.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing a synthesis with fewer steps and less waste. |
| Atom Economy | Utilizing a one-pot Mannich reaction for direct aminomethylation. |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like dimethyl sulfate (B86663) for methylation. |
| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity. |
| Safer Solvents and Auxiliaries | Using water or ethanol as a solvent in the Mannich reaction. researchgate.net |
| Design for Energy Efficiency | Employing catalytic reactions that proceed at room temperature. |
| Use of Renewable Feedstocks | Potentially deriving the spirocyclic core from biomass-derived precursors. |
| Reduce Derivatives | Avoiding the use of protecting groups where possible. |
| Catalysis | Using organocatalysts or biocatalysts for asymmetric synthesis. nih.gov |
| Design for Degradation | Designing the molecule to be biodegradable after its intended use. |
| Real-time analysis for Pollution Prevention | Using in-line analytical techniques to monitor reactions and prevent runaway reactions or the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
By integrating these principles into the design of the synthetic route, the synthesis of this compound can be made more sustainable and environmentally friendly.
Catalytic Reaction Development
While general catalytic methods for the synthesis of spirocyclic compounds exist, including those for spiro[4.5]decane derivatives, specific catalytic processes tailored to the synthesis of this compound have not been extensively reported. The development of catalytic reactions for such a specific substitution pattern would likely involve multi-step synthetic sequences.
General approaches to the synthesis of related spiro[4.5]decanes often employ metal-catalyzed reactions. For instance, palladium-catalyzed asymmetric synthesis has been utilized for spiro[4.5]-1-one compounds. mdpi.com Additionally, iron(II)-catalyzed methods have been reported for the synthesis of polyfunctionalized cyclopentylamines, which could be a relevant approach for constructing the substituted cyclopentane ring of the target molecule. mdpi.com Photocatalysis and organocatalysis have also emerged as powerful tools for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition, highlighting a metal-free approach to related structures. mdpi.com
A hypothetical catalytic approach to this compound might involve the catalytic formation of the spirocyclic core, followed by the introduction or modification of the aminomethyl and ketone functionalities. The development of such a route would require significant research to identify suitable catalysts and reaction conditions that are compatible with the functional groups present in the target molecule.
Utilization of Sustainable Solvents and Reagents
The principles of green chemistry encourage the use of sustainable solvents and reagents in chemical synthesis to minimize environmental impact. While the use of such sustainable practices is a growing trend in organic synthesis, specific examples applied to the synthesis of this compound are not found in the reviewed literature.
In the synthesis of related compounds, there is a move towards greener methodologies. For example, some photocatalytic syntheses of spiro[4.5]decane derivatives are highlighted for their alignment with green chemistry principles by being metal-catalyst-free and achieving high atom economy. mdpi.com The use of weak acidic resins as recyclable catalysts in the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a potential precursor, also represents a step towards a more environmentally friendly process by avoiding corrosive liquid acids and facilitating catalyst separation and reuse.
The application of ionic liquids as sustainable solvents in the synthesis of this compound remains a theoretical consideration at this point, as no specific studies have been published. Ionic liquids could potentially offer benefits such as enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling. However, experimental data to support these potential advantages in the context of this specific molecule is currently unavailable.
Further research is necessary to explore and develop catalytic and sustainable synthetic routes to this compound.
Reactivity and Transformational Chemistry of 7 Aminomethyl Spiro 4.5 Decan 8 One
Chemical Transformations Involving the Ketone Functionality
The ketone group at C-8 is a primary site for a variety of chemical reactions, including nucleophilic additions, alpha-functionalization, and condensation reactions. These transformations are fundamental in modifying the core structure of the molecule.
Nucleophilic Addition Reactions at C-8
The carbonyl carbon at the C-8 position is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other cyclic ketones. For instance, the addition of organometallic reagents such as Grignard or organolithium compounds would be expected to yield tertiary alcohols. Similarly, the Wittig reaction provides a pathway to introduce a carbon-carbon double bond at this position. organic-chemistry.orgmasterorganicchemistry.com
A representative example of a Wittig reaction on a related cyclic ketone is the conversion of cyclohexanone (B45756) to methylenecyclohexane. This reaction typically involves the use of a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, and proceeds in good yield.
Table 1: Examples of Nucleophilic Addition Reactions on Analogous Ketones
| Ketone | Reagent | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | ~80% |
Alpha-Functionalization of the Ketone (e.g., alkylation, halogenation)
The carbon atoms adjacent to the ketone (alpha-carbons) are amenable to functionalization through the formation of an enolate intermediate. In the presence of a suitable base, a proton can be abstracted from the C-7 or C-9 position, followed by reaction with an electrophile. This allows for the introduction of various substituents, such as alkyl or halogen groups.
For instance, alpha-bromination of cyclic ketones is a well-established transformation, often achieved using reagents like N-bromosuccinimide (NBS). The resulting alpha-bromo ketone is a versatile intermediate for further synthetic manipulations. Alpha-alkylation, on the other hand, can be accomplished by treating the ketone with a base like lithium diisopropylamide (LDA) to form the enolate, followed by the addition of an alkyl halide.
Table 2: Examples of Alpha-Functionalization on Analogous Ketones
| Ketone | Reagent(s) | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone | 1. LDA, THF, -78 °C; 2. Methyl iodide | 2-Methylcyclohexanone | ~75% |
Condensation Reactions for Derivatization
The ketone at C-8 can undergo condensation reactions with various nitrogen-based nucleophiles to form a range of derivatives. These reactions typically involve the initial formation of a hemiaminal intermediate, followed by dehydration to yield the final product.
For example, reaction with primary amines would yield imines (Schiff bases), while reaction with hydroxylamine (B1172632) would produce an oxime. Hydrazines can also be used to form hydrazones, which can be further derivatized. These condensation reactions are often catalyzed by acid and are crucial for the synthesis of more complex heterocyclic systems.
Reactions of the Aminomethyl Group at Position 7
The primary aminomethyl group at the C-7 position is a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents and the construction of new ring systems.
N-Alkylation and N-Acylation Reactions
The primary amine is nucleophilic and readily undergoes N-alkylation with alkyl halides or other alkylating agents. The reaction can proceed to give mono- and di-alkylated products, and the degree of alkylation can often be controlled by the stoichiometry of the reagents.
N-acylation of the aminomethyl group can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of a stable amide bond and is a common method for protecting the amine functionality or for introducing specific acyl groups to modify the properties of the molecule.
Table 3: Examples of N-Alkylation and N-Acylation on Analogous Amines
| Amine | Reagent | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | Methyl iodide (excess), K2CO3 | N,N-Dimethylbenzylamine | >90% |
Formation of Heterocyclic Systems from the Primary Amine
The bifunctional nature of 7-(aminomethyl)spiro[4.5]decan-8-one, with its vicinal amino and keto groups, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.
For example, condensation of the primary amine with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring. rsc.orgresearchgate.netorganic-chemistry.orgmdpi.com The reaction of β-amino ketones with hydrazines is a known route to the synthesis of pyrazoles. beilstein-journals.orgnih.govorganic-chemistry.orgchim.itmdpi.com Furthermore, intramolecular cyclization or condensation with appropriate reagents can lead to the formation of diazepine (B8756704) derivatives. nih.govnih.govmdpi.comjocpr.comrsc.org
Table 4: Examples of Heterocycle Formation from Analogous β-Amino Ketones
| β-Amino Ketone Derivative | Reagent(s) | Heterocyclic Product |
|---|---|---|
| 3-Amino-1-phenylbutan-1-one | Hydrazine | 5-Methyl-3-phenyl-4,5-dihydro-1H-pyrazole |
| 3-Amino-1-phenylbutan-1-one | Phenylhydrazine | 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole |
Amine Exchange Reactions
The primary aminomethyl group in this compound is a key functional handle for derivatization, including amine exchange or transamination reactions. These reactions allow for the substitution of the primary amine with other primary or secondary amines, providing a pathway to a diverse range of N-substituted derivatives. While direct amine exchange on β-amino ketones can be challenging, enzymatic and metal-catalyzed methods offer effective strategies.
Transaminases, particularly ω-transaminases, are powerful biocatalysts for the transfer of amino groups. researchgate.netresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the reversible reaction between a ketone and an amino donor. In the context of this compound, a retro-amination could first generate the corresponding diketone, which could then be aminated by a different amine donor present in the reaction mixture. This process is particularly valuable for the synthesis of chiral amines from prochiral ketones. researchgate.net
Metal-catalyzed approaches, for instance using rhodium or palladium complexes, can also facilitate amine exchange reactions, often referred to as transamination or borrowing hydrogen catalysis. These methods typically involve the initial oxidation of the amine to an imine, followed by nucleophilic attack of a different amine and subsequent reduction of the newly formed imine.
Table 1: Examples of Amine Exchange Methodologies Applicable to β-Amino Ketones
| Catalyst/Reagent | Amine Source | Product Type | Reference |
|---|---|---|---|
| ω-Transaminase | Alanine, Isopropylamine | Chiral primary amines | researchgate.netresearchgate.net |
| Rhodium complexes | Primary/Secondary amines | N-substituted amines | nih.gov |
Modifications of the Spiro[4.5]decane Ring System
The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring fused to a cyclohexanone ring at a single carbon atom, provides a rigid and three-dimensional structure that is of interest in medicinal chemistry. Modifications to this ring system can be achieved through ring expansion, ring contraction, selective functionalization, and the incorporation of heteroatoms.
Spiro Ring Expansion and Contraction Methodologies
Ring Expansion:
A prominent method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . This reaction sequence would involve the conversion of the ketone in this compound to a 1-aminomethyl-cycloalkanol intermediate. Treatment of this intermediate with nitrous acid generates a diazonium salt, which, upon elimination of nitrogen, facilitates a 1,2-alkyl shift, leading to the expansion of the cyclohexanone ring to a cycloheptanone. nih.govfrontiersin.org This would transform the spiro[4.5]decane system into a spiro[4.6]undecane system.
The Demjanov rearrangement is a related reaction that can be applied to aminomethylcycloalkanes to achieve ring expansion. masterorganicchemistry.com In the case of this compound, prior reduction of the ketone to a hydroxyl group would be necessary to form the requisite amino alcohol for this rearrangement.
Ring Contraction:
The Favorskii rearrangement provides a method for the ring contraction of cyclic α-halo ketones. taylorandfrancis.com To apply this to the spiro[4.5]decane system, the cyclohexanone ring of this compound would first need to be α-halogenated, for example, at the C9 position. Treatment of the resulting α-haloketone with a base, such as an alkoxide, would induce a rearrangement to form a spiro[4.4]nonane system containing a carboxylic acid ester derivative. wikipedia.orgscispace.com
Table 2: Ring Expansion and Contraction Reactions for Spiro[4.5]decan-8-one Scaffolds
| Reaction | Starting Moiety | Reagents | Product Moiety | Reference |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | Cyclohexanone | 1. HCN, NH₃2. H₂/Raney Ni3. HNO₂ | Cycloheptanone | nih.govfrontiersin.org |
Selective Functionalization of the Cyclopentane and Cyclohexanone Moieties
Selective functionalization of either the cyclopentane or cyclohexanone ring allows for the introduction of diverse substituents and the exploration of structure-activity relationships.
Cyclohexanone Moiety Functionalization:
The cyclohexanone ring is readily functionalized at the α-positions (C7 and C9) via enolate chemistry. For instance, palladium-catalyzed α-arylation can be employed to introduce aryl groups at the α-carbon of the ketone. nih.govorganic-chemistry.org This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to generate the enolate in situ, which then couples with an aryl halide.
Cyclopentane Moiety Functionalization:
Functionalization of the cyclopentane ring is more challenging due to the lack of activating groups. However, modern synthetic methods such as C-H activation can be utilized. nih.govnih.gov Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, can enable the introduction of functional groups at specific positions on the cyclopentane ring. For instance, if a suitable directing group were installed on the aminomethyl nitrogen, it could direct a palladium catalyst to activate a C-H bond on the cyclopentane ring for arylation or other coupling reactions.
Incorporation of Heteroatoms into the Spiro Rings
The introduction of heteroatoms such as nitrogen or oxygen into the spirocyclic framework can significantly alter the compound's physicochemical and biological properties.
Incorporation of Nitrogen (Aza-spiro[5.5]undecanes):
The Beckmann rearrangement of the oxime derived from this compound offers a classic route to aza-spiro[5.5]undecane derivatives (lactams). scispace.com The ketone is first converted to its oxime by treatment with hydroxylamine. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) induces a rearrangement where the group anti to the oxime's hydroxyl group migrates to the nitrogen, forming a seven-membered lactam ring. masterorganicchemistry.comnih.gov
Incorporation of Oxygen (Oxa-spiro[5.5]undecanes):
The Baeyer-Villiger oxidation allows for the insertion of an oxygen atom adjacent to the carbonyl group of the cyclohexanone ring, converting it into a seven-membered lactone (oxaspiro[5.5]undecane). nih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent carbon atoms will determine the regioselectivity of the oxygen insertion.
Table 3: Heteroatom Incorporation into the Spiro[4.5]decane Ring
| Reaction | Starting Moiety | Reagents | Product Moiety | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄ or PPA | Caprolactam analog | masterorganicchemistry.comnih.gov |
Oxidation and Reduction Pathways of this compound
The presence of both a ketone and a primary amine allows for a range of selective oxidation and reduction reactions.
Reduction Pathways:
The ketone functionality of this compound can be selectively reduced to the corresponding alcohol, 7-(aminomethyl)spiro[4.5]decan-8-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For β-amino ketones, chelation-controlled reductions can lead to high diastereoselectivity. researchgate.net For example, reduction with samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols depending on the nature of the N-protecting group. researchgate.netnih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for the reduction of the keto group. rsc.org
Table 4: Diastereoselective Reduction of β-Amino Ketone Models
| Reducing Agent | N-Protecting Group | Major Diastereomer | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| SmI₂ | N-Acyl | syn | Moderate | researchgate.netnih.gov |
| SmI₂ | N-Aryl | anti | High | researchgate.netnih.gov |
| Et₃BHLi | N-Aryl | anti | Good | researchgate.net |
Oxidation Pathways:
The primary aminomethyl group can be oxidized to various functional groups. Mild oxidation, for instance with manganese dioxide (MnO₂), can convert primary amines to the corresponding amides. rsc.orgthieme-connect.comrsc.org This transformation is thought to proceed through the initial formation of an imine, which is then hydrated and further oxidized. More vigorous oxidation could potentially lead to a carboxylic acid or, under specific conditions, a nitrile. The oxidation of the aminomethyl group to a formamide (B127407) has also been documented, which can be a key intermediate in certain catalytic cycles. nih.gov
Selective oxidation of the α-carbon to the ketone could also be envisioned under specific conditions, although this is generally less common for β-amino ketones.
Stereochemistry and Conformational Analysis of 7 Aminomethyl Spiro 4.5 Decan 8 One
Inherent Chirality and Stereoisomerism in Spiro[4.5]decane Architectures
Spiro compounds, characterized by a single atom common to two rings, can exhibit unique forms of chirality. wikipedia.org The spiro[4.5]decane skeleton, which consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a quaternary carbon atom (the spirocenter), is an example of such a system.
The spiroatom itself (C5 in the standard numbering system for spiro[4.5]decane) can be a stereogenic center. wikipedia.org Even in an unsubstituted spiro[4.5]decane, if the two rings are considered dissimilar by substitution, the spirocenter becomes chiral. For 7-(Aminomethyl)spiro[4.5]decan-8-one, the cyclohexane ring is substituted with a ketone and an aminomethyl group, making it chemically distinct from the unsubstituted cyclopentane ring. Consequently, the spiro carbon (C5) is a stereocenter.
Furthermore, the presence of the aminomethyl group at the C7 position introduces another stereogenic center. Therefore, this compound has two primary stereocenters: C5 and C7. This gives rise to a total of 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as (5R,7R)/(5S,7S) and (5R,7S)/(5S,7R). The relative orientation of the substituents on the cyclohexane ring (cis/trans with respect to the plane of the ring) defines the diastereomers, each of which exists as a pair of non-superimposable mirror images (enantiomers). The unique three-dimensional arrangement of spirocycles offers significant potential for creating structurally diverse molecules for applications in drug discovery and material science. mdpi.com
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of specific stereoisomers of spiro[4.5]decane derivatives is a significant challenge in organic chemistry, requiring precise control over the formation of stereocenters. researchgate.net Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Approaches:
Claisen Rearrangement: A stereocontrolled total synthesis of enantiomerically pure spiro[4.5]decanes has been achieved using a Claisen rearrangement of sterically congested dihydropyrans. This method allows for the creation of the fully functionalized spiro[4.5]decane core in a single step with excellent stereoselectivity. researchgate.net
Intramolecular Schmidt Reaction: The intramolecular Schmidt reaction between ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones, demonstrating a method for installing an amino functionality with potential for diastereocontrol. mdpi.com
[3+2] Cycloaddition: A synergistic approach using photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins has been developed to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com
Enantioselective Approaches:
Organocatalysis: The use of chiral organocatalysts has grown exponentially as a method for the enantioselective synthesis of spiro compounds. rsc.org For instance, chiral phosphoric acids have been used to catalyze cycloaddition reactions, yielding spiro[4.5]decane structures with high diastereoselectivity and enantioselectivity. mdpi.com
Metal Catalysis: Asymmetric synthesis of spiro[4.5]-1-one compounds has been reported using palladium catalysis. mdpi.com Gold(I)-catalyzed vinylogous Conia ene reactions have also been employed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild conditions. researchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries, such as sulfinyl groups, has been applied to the asymmetric construction of the spiro[4.5]decane system. rsc.org This approach allows for the stereoselective transformation of an optically active vinylic sulfoxide into a chiral product.
These methodologies highlight the diverse and powerful tools available to chemists for accessing stereochemically pure spiro[4.5]decane scaffolds, which are essential for investigating their structure-activity relationships.
| Synthesis Strategy | Type | Key Features | Potential Application for Target Compound |
| Claisen Rearrangement | Diastereoselective | Single-step formation of functionalized spiro[4.5]decane core. researchgate.net | Construction of the basic spiro[4.5]decan-8-one framework. |
| Intramolecular Schmidt Reaction | Diastereoselective | Introduces an amino group into the spirocycle. mdpi.com | Direct synthesis of aminofunctionalized spirodecanones. |
| [3+2] Cycloaddition | Diastereoselective & Enantioselective | Synergistic photocatalysis and organocatalysis provides high stereocontrol. mdpi.com | Asymmetric synthesis of precursors to the target molecule. |
| Metal Catalysis (Pd, Au) | Enantioselective | Catalytic approach with high efficiency and turnover. mdpi.comresearchgate.net | Enantioselective construction of the spirocyclic ketone. |
| Chiral Auxiliaries | Enantioselective | Use of removable chiral groups to direct stereochemistry. rsc.org | Controlled synthesis of a specific enantiomer. |
Conformational Preferences of the Spiro[4.5]decan-8-one Ring System
The conformational landscape of the spiro[4.5]decan-8-one system is governed by the interplay of torsional strain, steric interactions, and electronic effects within its two constituent rings. The cyclopentane ring is flexible and typically adopts non-planar conformations, such as the envelope or twist forms, to minimize eclipsing interactions.
The cyclohexane ring, containing the C8-ketone, is expected to adopt a chair conformation as its lowest energy state, similar to cyclohexanone (B45756). However, the presence of the spiro-fusion at C5 introduces significant conformational constraints. In fused ring systems like decalin, the rings can be conformationally "locked". masterorganicchemistry.com While spiro-fusion is different, it similarly restricts the conformational flexibility of the cyclohexane ring.
The carbonyl group at C8 flattens the ring at that position due to the sp² hybridization of the carbon atom. This leads to a modified chair conformation. The presence of the spirocenter can lead to two distinct chair conformations, analogous to the cis- and trans-decalin systems, depending on the stereochemistry at C5. masterorganicchemistry.com The relative stability of these conformers is dictated by the minimization of steric clashes, particularly 1,3-diaxial interactions. Computational modeling and spectroscopic analysis are often required to determine the predominant conformation in solution. researchgate.net
Impact of the 7-(Aminomethyl) Group on Molecular Conformation
An equatorially positioned 7-(aminomethyl) group is generally favored to minimize steric hindrance with other atoms on the ring, particularly the axial hydrogens at C9 and the cyclopentane ring. An axial orientation would lead to significant 1,3-diaxial steric strain, which would destabilize that conformation.
Stereochemical Assignment Methodologies
Determining the absolute and relative stereochemistry of complex molecules like this compound is crucial and is accomplished using a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. mkuniversity.ac.in It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of all stereocenters, revealing the precise spatial arrangement of the atoms and the solid-state conformation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure in solution. researchgate.net
1D NMR: Analysis of proton-proton (¹H-¹H) coupling constants can provide information about the dihedral angles between adjacent protons, which helps in assigning relative stereochemistry (e.g., distinguishing between axial and equatorial protons in the cyclohexane ring).
2D NMR: Techniques like Correlation Spectroscopy (COSY) establish proton connectivity, while Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space. The presence or absence of NOE cross-peaks between specific protons can be used to confirm relative stereochemistry and deduce the preferred molecular conformation in solution. researchgate.net
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric excess (ee) of a synthetic product. acs.org
These methods, often used in conjunction, provide a comprehensive picture of the stereochemical and conformational properties of chiral spirocyclic molecules.
| Method | Information Provided | Phase | Advantages | Limitations |
| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, angles, solid-state conformation. mkuniversity.ac.in | Solid | Unambiguous 3D structure determination. researchgate.net | Requires a suitable single crystal; conformation may differ from solution. |
| NMR Spectroscopy (NOESY) | Relative stereochemistry, solution-state conformation, spatial proximity of atoms. | Solution | Provides information on dynamic structures in solution. | Does not directly provide absolute configuration; can be complex to interpret. |
| NMR Spectroscopy (Coupling Constants) | Relative stereochemistry, dihedral angles. | Solution | Helps determine substituent orientation (axial/equatorial). | Can be ambiguous in conformationally flexible systems. |
| Chiral HPLC | Enantiomeric purity (ee). acs.org | Solution | Excellent for separating enantiomers and quantifying their ratio. | Does not provide structural information on its own. |
Advanced Spectroscopic and Structural Elucidation of 7 Aminomethyl Spiro 4.5 Decan 8 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 7-(Aminomethyl)spiro[4.5]decan-8-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its atomic connectivity and spatial arrangement. Due to the absence of publicly available experimental spectra for this specific molecule, the following analyses are based on predictive models and data from structurally similar compounds.
1H NMR and 13C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and concentration, in the range of 2.5-3.5 ppm. The proton at the chiral center (C7) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the spirocyclic system would produce a complex set of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.8 ppm.
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon (C8) resonating significantly downfield, anticipated around 208-215 ppm. The carbon of the aminomethyl group would likely appear in the range of 40-50 ppm. The spiro carbon (C5) would be a unique quaternary signal, expected around 40-60 ppm. The remaining methylene carbons of the cyclopentane (B165970) and cyclohexane (B81311) rings would produce a series of signals in the 20-40 ppm range.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C2, C3, C4 | 1.2 - 1.9 (m) | 22 - 38 |
| C5 | - | 40 - 60 |
| C6 | 1.8 - 2.5 (m) | 30 - 45 |
| C7 | 2.5 - 3.2 (m) | 50 - 65 |
| C8 | - | 208 - 215 |
| C9, C10 | 1.5 - 2.8 (m) | 25 - 40 |
| -CH₂NH₂ | 2.5 - 3.5 (m) | 40 - 50 |
| -NH₂ | 1.0 - 3.0 (br s) | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 'm' denotes multiplet, and 'br s' denotes a broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the proton at C7 and the protons on the adjacent C6 and the aminomethyl group, helping to trace the connectivity of the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons of the aminomethyl group and C7, and between the protons on C6 and C10 with the carbonyl carbon C8.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the molecule, for example, the relative orientation of the aminomethyl group with respect to the spirocyclic framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. The calculated exact mass for the molecular formula C₁₁H₁₉NO is 181.1467 g/mol . HRMS would provide an experimental mass with high accuracy, confirming the elemental composition.
Interpretation of Fragmentation Patterns
In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve the loss of the aminomethyl group, leading to a significant peak at m/z 151. Another likely fragmentation would be the cleavage of the cyclohexane ring, a common pathway for cyclic ketones, leading to various smaller fragments. Analysis of these fragmentation patterns would provide valuable corroborating evidence for the proposed structure.
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 181 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₂NH₂]⁺ |
| 123 | [M - C₄H₈O]⁺ (from ring cleavage) |
Note: The fragmentation pattern is a prediction and the actual observed fragments and their relative intensities may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unambiguously establish the relative stereochemistry at the chiral centers, C5 and C7. The crystal structure would reveal the conformation of the cyclopentane and cyclohexane rings and the orientation of the aminomethyl substituent in the solid state. This information is invaluable for understanding the molecule's shape and how it might interact with other molecules. The successful application of this technique is, however, contingent on the ability to grow high-quality single crystals of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary amine, ketone, and aliphatic C-H functionalities.
The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric N-H stretch typically appears at a higher wavenumber (around 3360-3340 cm⁻¹), while the symmetric N-H stretch is observed at a lower wavenumber (around 3300-3280 cm⁻¹). orgchemboulder.comopenstax.org Additionally, the N-H bending (scissoring) vibration for a primary amine usually appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org Another characteristic absorption for primary and secondary amines is the N-H wagging band, which is a broad signal found between 910 and 665 cm⁻¹. orgchemboulder.com
The carbonyl (C=O) stretching vibration of the ketone functional group is one of the most intense and recognizable signals in an IR spectrum. For a saturated six-membered cyclic ketone, such as the cyclohexanone (B45756) moiety in the spiro[4.5]decane system, the C=O stretch is typically observed around 1715 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can be influenced by the rigidity of the spirocyclic system.
The aliphatic portions of the molecule, including the cyclopentyl and cyclohexyl rings, will give rise to C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ and CH groups are expected in the 2960-2850 cm⁻¹ region. libretexts.org The C-N stretching vibration of an aliphatic amine is generally weaker and appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com
A summary of the predicted characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | Asymmetric N-H Stretch | 3360-3340 | Medium |
| Primary Amine | Symmetric N-H Stretch | 3300-3280 | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium to Strong |
| Primary Amine | N-H Wag | 910-665 | Broad, Strong |
| Ketone | C=O Stretch | ~1715 | Strong |
| Aliphatic C-H | C-H Stretch | 2960-2850 | Strong |
| Aliphatic Amine | C-N Stretch | 1250-1020 | Weak to Medium |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration
Due to the presence of a stereocenter at the 7-position, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the enantiomeric purity and the absolute configuration of such compounds. nih.gov These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Both ORD and CD spectroscopy are particularly informative for chiral ketones due to the well-studied n→π* electronic transition of the carbonyl chromophore, which occurs in a readily accessible spectral region (around 280-330 nm). scispace.com This transition gives rise to a Cotton effect, which is the characteristic anomalous dispersion curve in ORD and a distinct absorption band in CD. libretexts.org
The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. The Octant Rule provides a powerful empirical method for predicting the sign of the Cotton effect for chiral cyclic ketones. jst.go.jpjst.go.jp This rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. By analyzing the conformation of the cyclohexanone ring and the position of the aminomethyl group and the spiro-fused cyclopentyl ring relative to the carbonyl group, the expected sign of the Cotton effect for each enantiomer can be predicted.
For this compound, the CD spectrum is expected to show a distinct band corresponding to the n→π* transition of the ketone. The sign of this Cotton effect (positive or negative) can be correlated with the absolute configuration (R or S) at the chiral center. By comparing the experimentally measured CD spectrum with theoretical predictions based on computational models, the absolute configuration of a given enantiomer can be determined. purechemistry.org
Furthermore, the intensity of the CD signal or the magnitude of the optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). Thus, these chiroptical methods can be used to quantify the enantiomeric purity of a sample of this compound.
| Technique | Principle | Application to this compound |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Determination of the sign of the Cotton effect associated with the carbonyl n→π* transition to help assign absolute configuration. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Direct observation of the Cotton effect of the carbonyl chromophore. The sign of the CD band is used to determine the absolute configuration based on the Octant Rule. The magnitude of the signal can be used to determine enantiomeric purity. |
Computational Chemistry and Theoretical Investigations of 7 Aminomethyl Spiro 4.5 Decan 8 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. mdpi.comnih.gov For 7-(Aminomethyl)spiro[4.5]decan-8-one, DFT calculations, particularly using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the energetics of its various conformations and to map out the energy profiles of potential chemical reactions. nih.gov
The relative energies of different stereoisomers and conformers, arising from the orientation of the aminomethyl group and the puckering of the cyclohexane (B81311) ring, can be calculated to identify the most stable structures. Furthermore, DFT is a powerful tool for locating and characterizing transition states, providing critical insights into reaction mechanisms and activation energies. For instance, the intramolecular cyclization or rearrangement pathways of the aminomethyl ketone moiety can be explored.
Below is a hypothetical representation of DFT-calculated relative energies for different conformers of this compound.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| I | Equatorial aminomethyl, chair cyclohexane | 0.00 |
| II | Axial aminomethyl, chair cyclohexane | 1.85 |
| III | Equatorial aminomethyl, boat cyclohexane | 5.50 |
| IV | Axial aminomethyl, boat cyclohexane | 7.20 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group and the oxygen of the ketone, while the LUMO would likely be centered on the carbonyl carbon. This distribution suggests that the amino group is the primary site for electrophilic attack, and the carbonyl carbon is susceptible to nucleophilic attack. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.54 | Electron-donating ability |
| LUMO Energy | -0.89 | Electron-accepting ability |
| HOMO-LUMO Gap | 7.65 | High kinetic stability |
| Ionization Potential | 8.54 | Energy to remove an electron |
| Electron Affinity | 0.89 | Energy released upon adding an electron |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
The complex three-dimensional structure of spiro compounds, with their rigid spiro-junction, can give rise to a multitude of possible conformations. mdpi.com A systematic conformational search is essential to identify the low-energy conformers that are likely to be populated at room temperature. This can be achieved through methods like molecular mechanics force fields followed by DFT optimization of the most promising structures.
The results of a conformational search can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This analysis can reveal the energy barriers between different conformers and provide a deeper understanding of the molecule's flexibility and the likelihood of conformational changes.
Molecular dynamics (MD) simulations provide a time-resolved depiction of a molecule's motion and interactions with its environment. nih.gov By simulating the trajectory of this compound in a solvent, such as water, over a period of nanoseconds, its structural stability and dynamic behavior can be assessed. nih.gov
Key parameters, such as the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates, can be monitored to evaluate the stability of the molecule's conformation. The radius of gyration provides information about the compactness of the structure over time. MD simulations can also reveal important intramolecular interactions, such as hydrogen bonding between the amino and ketone groups, and how these are influenced by the solvent.
Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water
| Parameter | Average Value | Interpretation |
|---|---|---|
| RMSD (backbone) | 1.5 Å | Stable conformation over the simulation time |
| Radius of Gyration | 4.2 Å | Consistent molecular compactness |
| Intramolecular H-bonds | 0.8 (average) | Occasional hydrogen bonding between NH2 and C=O |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies.
The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental values to confirm the proposed structure and assign the observed signals to specific atoms in the molecule. Similarly, the calculated IR spectrum can help in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic C=O and N-H stretching frequencies.
Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| 13C NMR (C=O) | 208.5 ppm | 210.2 ppm |
| 1H NMR (-CH2-NH2) | 2.95 ppm | 3.01 ppm |
| IR Freq. (C=O stretch) | 1715 cm-1 | 1708 cm-1 |
| IR Freq. (N-H stretch) | 3350 cm-1 | 3345 cm-1 |
Theoretical Studies of Structure-Activity Relationships (SAR) for Scaffold Design
Theoretical studies are instrumental in elucidating the SAR of the this compound scaffold. By employing computational models, researchers can predict how modifications to the molecule's structure will affect its biological activity, thereby streamlining the drug discovery process.
In silico ligand-target interaction modeling is a powerful computational technique used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and its biological target. This approach is fundamental in rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds.
The process typically involves molecular docking simulations, where the ligand is computationally placed into the binding site of a target protein. The stability of the resulting complex is then evaluated using scoring functions that estimate the free energy of binding. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for molecular recognition and biological activity.
For instance, in studies of analogous spirocyclic systems, docking simulations have been employed to understand their inhibitory mechanism against various enzymes. While specific studies on this compound are not extensively available in the public domain, we can conceptualize a hypothetical docking study against a kinase target, a common target for aminomethyl-containing compounds. The results of such a study could be tabulated to illustrate the potential binding energies and key interacting residues.
Hypothetical Docking Results of this compound Analogs against a Kinase Target
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Asp145, Leu78, Val86 |
| 7-(N-Methylaminomethyl)spiro[4.5]decan-8-one | -8.8 | Asp145, Leu78, Phe144 |
| 7-(N,N-Dimethylaminomethyl)spiro[4.5]decan-8-one | -8.2 | Asp145, Val86 |
This data is illustrative and intended to represent the type of information generated from in silico modeling.
These hypothetical results suggest that the primary amine of the parent compound forms a crucial hydrogen bond with an aspartate residue in the kinase's active site. N-methylation might enhance hydrophobic interactions, leading to a slightly improved binding affinity. However, the bulkier N,N-dimethyl group could introduce steric hindrance, potentially weakening the interaction. This type of in silico analysis is invaluable for guiding synthetic efforts toward more potent analogs.
The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. This pre-organization of the structure can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, which can lead to higher affinity.
Computational methods, such as molecular dynamics (MD) simulations and conformational searches, are used to explore the accessible conformations of the molecule. These studies can identify low-energy conformers and provide insights into the flexibility of different parts of the molecule. Understanding the conformational preferences of the spiro[4.5]decane ring system and the orientation of the aminomethyl substituent is crucial for designing molecules that present the key interacting groups in the optimal geometry for binding.
The principle of molecular recognition dictates that the shape and electronic properties of a ligand must be complementary to those of its target's binding site. The rigid spirocyclic scaffold of this compound serves as a fixed anchor from which the aminomethyl "warhead" can be projected into a specific region of the binding pocket. The relative orientation of the cyclopentane (B165970) and cyclohexane rings, as well as the axial or equatorial positioning of substituents, can significantly impact molecular recognition.
To illustrate the impact of conformational restriction on activity, we can consider a hypothetical scenario where different stereoisomers of a substituted spiro[4.5]decan-8-one exhibit varying biological activities due to their distinct three-dimensional shapes.
Hypothetical Influence of Conformational Restriction on Biological Activity
| Stereoisomer | Dihedral Angle (C6-C7-C8-N) | Key Interaction with Target | Relative Activity (%) |
| (7R,8S)-Isomer | 60° | Optimal hydrogen bond and hydrophobic contact | 100 |
| (7S,8R)-Isomer | 180° | Disrupted hydrogen bond | 20 |
| (7R,8R)-Isomer | -60° | Steric clash with residue Tyr52 | 5 |
| (7S,8S)-Isomer | 120° | Suboptimal hydrophobic contact | 45 |
This data is illustrative and intended to represent the type of information generated from conformational analysis.
In this hypothetical example, the relative orientation of the aminomethyl group, dictated by the stereochemistry of the spirocyclic core, is critical for productive interaction with the target. Such analyses underscore the importance of controlling stereochemistry in the design of spirocyclic drug candidates and highlight the power of computational methods in predicting the biological consequences of conformational restriction.
Derivatives and Analogs of 7 Aminomethyl Spiro 4.5 Decan 8 One
Systematic Chemical Modification of the Aminomethyl Moiety
The primary amine of the aminomethyl group serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.
Synthesis of Secondary and Tertiary Amines
The primary amine of 7-(aminomethyl)spiro[4.5]decan-8-one can be readily converted to secondary and tertiary amines through several established synthetic methodologies.
N-Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. masterorganicchemistry.com A strategy to achieve selective monoalkylation involves using the amine hydrobromide salt and an alkyl bromide under controlled basic conditions. rsc.org
Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com This method allows for the introduction of a wide variety of substituents onto the nitrogen atom. nih.govfrontiersin.org
| Reaction | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |
Preparation of Amides, Ureas, and Other Nitrogen-Containing Derivatives
The nucleophilic nature of the primary amine allows for its conversion into a range of other nitrogen-containing functional groups.
Amide Formation: Amides can be synthesized by the acylation of the primary amine with acyl chlorides or acid anhydrides. orgoreview.comchemrevise.orgresearchgate.netsavemyexams.comchemguide.co.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).
Urea Formation: Ureas are readily prepared by the reaction of the primary amine with an isocyanate. wikipedia.orgorganic-chemistry.org This addition reaction is generally high-yielding and proceeds under mild conditions. beilstein-journals.orgnih.govacs.org
Sulfonamide Formation: Sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base. libretexts.orgcbijournal.comrsc.orgresearchgate.net This reaction is analogous to amide formation.
| Derivative | Reagents |
|---|---|
| Amide | Acyl chloride or Acid anhydride, Base |
| Urea | Isocyanate |
| Sulfonamide | Sulfonyl chloride, Base |
Formation of Spiro-Fused Heterocycles involving the Aminomethyl Group
The bifunctional nature of this compound, possessing both a primary amine and a ketone, allows for its use as a precursor in the synthesis of spiro-fused heterocyclic systems through intramolecular cyclization reactions.
One potential transformation is an intramolecular Pictet-Spengler-type reaction. wikipedia.orgnumberanalytics.comjk-sci.comnih.govthieme-connect.com While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous intramolecular cyclizations of aminomethyl ketones can lead to the formation of fused heterocyclic systems. For example, under acidic conditions, the amine could condense with the ketone to form an iminium ion, which could then be followed by an intramolecular cyclization if a suitable nucleophilic moiety is present on a substituent attached to the amine.
Furthermore, derivatives of the aminomethyl group can be designed to undergo intramolecular cyclization. For instance, conversion of the primary amine to a β-amino alcohol derivative could enable the synthesis of spiro-fused oxazolidinones upon reaction with phosgene (B1210022) or its equivalents. organic-chemistry.orgnih.govmdpi.com
Structural Variations of the Spiro[4.5]decan-8-one Core
Modifications to the spiro[4.5]decan-8-one core can be achieved by targeting the ketone functionality or by introducing substituents on the cyclopentane (B165970) and cyclohexane (B81311) rings.
Alterations to the Ketone Functionality and its Vicinity
The ketone at the 8-position is a versatile functional group that can undergo a variety of chemical transformations.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This introduces a new stereocenter at the C-8 position.
Olefinaton: The ketone can be converted to an alkene through reactions like the Wittig reaction, which involves the use of a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org This allows for the introduction of a carbon-carbon double bond at the 8-position.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol, introducing a new alkyl or aryl group at the C-8 position.
Introduction of Additional Substituents on the Cyclopentane and Cyclohexane Rings
The synthesis of substituted spiro[4.5]decan-8-one analogs can be achieved through various synthetic strategies, including annulation and cycloaddition reactions.
Annulation Reactions: Construction of the spiro[4.5]decane skeleton with pre-existing substituents on either the cyclopentane or cyclohexane precursor is a common strategy. For example, domino reactions of azadienes with Nazarov reagents have been used to construct spiro[4.5]decane derivatives. researchgate.net
Cycloaddition Reactions: The Diels-Alder reaction can be employed to construct the cyclohexane ring with controlled stereochemistry, which can then be further elaborated to form the spirocyclic system. rsc.orgwikipedia.org For instance, the reaction of a substituted cyclopentadiene (B3395910) with a suitable dienophile can provide a substituted cyclohexene (B86901) precursor.
Bioisosteric Replacements within the Spiro System
Bioisosteric replacement is a widely utilized strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its chemical structure. In the context of this compound, bioisosteric modifications can be envisaged for the spirocyclic core, the aminomethyl side chain, and the ketone functional group.
The ketone group at the 8-position is a key functional feature that can be targeted for bioisosteric replacement. One such replacement is the oxetane (B1205548) ring, which has been investigated as a bioisostere for carbonyl groups in various cyclic systems. nih.govresearchgate.net The oxetane moiety can mimic the hydrogen bond accepting ability of the ketone while offering a more three-dimensional structure and potentially improved metabolic stability. nih.gov
The aminomethyl group at the 7-position is another site for bioisosteric modification. While direct examples on the spiro[4.5]decane system are not prevalent in the literature, general principles of bioisosterism suggest that replacements such as hydroxymethyl or fluoromethyl groups could be considered to modulate basicity and hydrogen bonding potential. u-tokyo.ac.jp
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Spiro[4.5]decane (carbocyclic) | Aza-spiro[4.5]decane | Introduces hydrogen bond acceptors/donors, alters polarity. |
| Thia-spiro[4.5]decane | Modifies lipophilicity and metabolic profile. | |
| 8-Ketone | 8-Oxetane | Mimics hydrogen bond acceptor properties, enhances 3D character. nih.gov |
| 7-(Aminomethyl) | 7-(Hydroxymethyl) | Alters basicity, maintains hydrogen bonding capability. u-tokyo.ac.jp |
| 7-(Fluoromethyl) | Reduces basicity, may enhance metabolic stability. |
Synthesis of Conformationally Restricted Analogs
The synthesis of conformationally restricted analogs is a powerful tool to investigate the bioactive conformation of a molecule and to enhance its potency and selectivity by reducing the entropic penalty upon binding to its target. For the this compound scaffold, conformational restriction can be achieved by introducing additional rings or bulky substituents that limit the rotational freedom of the molecule.
One approach to creating conformationally restricted analogs is through the diastereoselective synthesis of substituted spiro[4.5]decane systems. For example, a method for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been reported, achieving high diastereoselectivity through a synergistic photocatalysis and organocatalysis approach. mdpi.com This methodology allows for the controlled introduction of substituents that can lock the conformation of the spirocyclic rings. By applying similar strategies to derivatives of this compound, analogs with defined stereochemistry and restricted conformations could be accessed.
Another strategy to induce conformational rigidity is the formation of bridged spiro[4.5]decane systems. The introduction of a bridge between two non-adjacent carbons of the spirocyclic framework would significantly constrain the conformational flexibility of both the five- and six-membered rings. While the synthesis of such bridged systems can be challenging, they offer a high degree of conformational locking.
The table below summarizes some potential strategies for the synthesis of conformationally restricted analogs.
| Strategy | Description | Potential Outcome |
| Diastereoselective Synthesis | Controlled introduction of substituents at stereocenters. | Favors specific chair/boat conformations of the cyclohexane ring. |
| Bridged Ring Systems | Formation of an additional ring connecting two non-adjacent carbons. | Rigidifies the entire spirocyclic framework. |
| Introduction of Bulky Groups | Incorporation of sterically demanding substituents adjacent to rotatable bonds. | Hinders free rotation and locks preferred conformations. |
Chemoenzymatic Synthesis of Stereospecific Derivatives
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations to produce enantiomerically pure compounds. For a chiral molecule like this compound, which possesses at least one stereocenter at the spiro carbon, and potentially others depending on the substitution pattern, chemoenzymatic methods are highly valuable for the preparation of specific stereoisomers.
Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and amines. rsc.org In a typical lipase-catalyzed kinetic resolution of a racemic aminomethyl compound, one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers. This approach has been successfully applied to a variety of chiral amines and could be adapted for the resolution of racemic this compound or its synthetic precursors.
Transaminases are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones. A transaminase could potentially be used to directly synthesize a specific enantiomer of an amino-spiro[4.5]decane derivative. A notable example is the use of a transaminase for the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the applicability of this enzymatic approach to spirocyclic systems. sci-hub.se This method offers a direct route to the desired enantiomer with high enantiomeric excess. sci-hub.se
The following table outlines potential chemoenzymatic strategies for the synthesis of stereospecific derivatives of this compound.
| Enzymatic Method | Description | Application to Target Compound |
| Lipase-catalyzed Kinetic Resolution | Selective acylation of one enantiomer of a racemic amine. | Resolution of racemic this compound. |
| Transaminase-catalyzed Asymmetric Synthesis | Conversion of a prochiral ketone to a chiral amine. | Asymmetric synthesis of a specific enantiomer of an amino-spiro[4.5]decane precursor from a corresponding ketone. sci-hub.se |
| Enzymatic Reduction of Ketone | Stereoselective reduction of the 8-keto group. | Synthesis of a specific diastereomer of the corresponding amino alcohol derivative. |
Mechanistic Studies of Reactions Involving 7 Aminomethyl Spiro 4.5 Decan 8 One
Reaction Kinetics and Rate Determination
The kinetics of the intramolecular cyclization of 1-(aminomethyl)cyclohexylacetic acid to form 2-aza-spiro[4.5]decan-3-one have been thoroughly investigated. The reaction progress is typically monitored using techniques such as fluorimetry, which is specific for primary amines, or proton NMR spectroscopy. These studies are often conducted at elevated temperatures, for example 80°C, to accelerate the reaction rate to a measurable level.
The reaction is also sensitive to the concentration of the starting material. At a pH of 10.45, it has been observed that the pseudo-first-order rate constant decreases as the initial concentration of the reactant increases above a certain threshold (e.g., 5.50 x 10⁻² M).
Table 1: pH-Dependence of the Pseudo-First-Order Rate Constant for the Cyclization of 1-(aminomethyl)cyclohexylacetic acid
| pH | Pseudo-First-Order Rate Constant (k₀) (s⁻¹) |
|---|---|
| 2.24 | Data not available |
| 5.15 | Minimum Rate |
| 6.21 | Minimum Rate |
| 9.80 | Maximum Rate |
| 11.15 | Data not available |
Note: This table is illustrative of the observed trends. For precise rate constants, refer to the original research.
Isotope Labeling Studies to Elucidate Reaction Pathways
Solvent kinetic isotope effect (SKIE) studies are a powerful tool for probing the mechanism of a reaction, particularly the role of proton transfer in the rate-determining step. Such studies have been conducted for the formation of 2-aza-spiro[4.5]decan-3-one by comparing the reaction rates in light water (H₂O) and heavy water (D₂O).
Table 2: Solvent Kinetic Isotope Effect on the Cyclization Reaction
| pH | k_obs (H₂O) (s⁻¹) | k_obs (D₂O) (s⁻¹) | SKIE (kH₂O/kD₂O) |
|---|---|---|---|
| 8.1 | Specific data not available | Specific data not available | > 1 (Reaction is faster in H₂O) |
| 5.0 | Specific data not available | Specific data not available | ≈ 1 (Exception where rates are similar) |
Note: This table represents the general findings of SKIE studies.
Investigation of Acid-Base Catalysis in Transformations
The transformation of 1-(aminomethyl)cyclohexylacetic acid into 2-aza-spiro[4.5]decan-3-one is subject to both general acid and general base catalysis. This is evidenced by the effect of buffer concentration on the reaction rate. In general, an increase in the concentration of the buffer components leads to an increase in the observed reaction rate, which is a hallmark of general acid-base catalysis.
The pH-rate profile provides further evidence for the roles of acid and base catalysis. The pKa values of the starting material are critical in understanding the speciation of the reactant at different pH values. For 1-(aminomethyl)cyclohexylacetic acid, the pKa values have been determined by potentiometric titration to be approximately 3.72 and 9.37. The lower pKa corresponds to the carboxylic acid group, while the higher pKa corresponds to the ammonium (B1175870) group.
At very low pH (below pKa₁), both the carboxylic acid and the amine group are protonated.
Between the two pKa values, the molecule exists predominantly as a zwitterion.
At high pH (above pKa₂), the amine group is deprotonated and acts as a potent nucleophile, leading to the maximum reaction rate.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the reaction mechanism and rate of a chemical transformation. In the case of the intramolecular cyclization to form a spiro[4.5]decan-one system, polar protic solvents like water are typically employed. Water can act as both a solvent and a catalyst (as discussed in the context of acid-base catalysis and SKIE).
The solvent's polarity can influence the stability of the starting materials, intermediates, and transition states. For a reaction that proceeds through a more polar transition state than the reactants, a more polar solvent will increase the reaction rate. The intramolecular cyclization of an amino acid involves the formation of a zwitterionic intermediate and a polar transition state, which are stabilized by polar solvents.
Furthermore, the ability of the solvent to participate in hydrogen bonding can also affect the reaction mechanism. Protic solvents can solvate and stabilize charged species, and can also facilitate proton transfer steps that are crucial for the reaction. The solvent kinetic isotope effect, as detailed in section 8.2, is a direct consequence of the solvent's role in the reaction mechanism.
Computational Mechanistic Elucidation (e.g., transition state calculations)
Such computational studies would typically involve:
Conformational Analysis: Identifying the lowest energy conformations of the reactant, 1-(aminomethyl)cyclohexylacetic acid.
Transition State Searching: Locating the transition state structure for the intramolecular nucleophilic attack of the amine group on the carboxylic acid (or its activated form). This would involve calculating the geometry and energy of the transition state.
Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) from the transition state to the reactant and product to confirm that the located transition state connects the correct species.
Calculation of Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.
Solvent Modeling: Incorporating the effects of the solvent, either implicitly (using a continuum solvent model) or explicitly (by including individual solvent molecules in the calculation), to provide a more accurate description of the reaction in solution.
These calculations could provide valuable insights into the geometry of the transition state, the role of different functional groups, and the energetic feasibility of different proposed mechanistic pathways. They could also be used to rationalize the observed effects of pH, catalysts, and solvent on the reaction rate.
Advanced Research Applications of the 7 Aminomethyl Spiro 4.5 Decan 8 One Scaffold
Role as a Privileged Scaffold in Advanced Organic Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of a diverse range of bioactive molecules. nih.govbldpharm.com The 7-(aminomethyl)spiro[4.5]decan-8-one core, with its rigid spirocyclic structure and strategically placed functional groups—a primary amine and a ketone—embodies the characteristics of a privileged scaffold.
The spirocyclic nature of the decanone imparts a well-defined three-dimensional geometry, which can be crucial for specific interactions with biological macromolecules. nih.gov The presence of both a nucleophilic aminomethyl group and an electrophilic carbonyl group allows for a wide array of chemical modifications. This dual functionality enables chemists to introduce diverse substituents and build more complex molecular architectures, thereby accessing a broad chemical space for biological screening. mdpi.comnih.gov
Key Features of the Scaffold:
| Feature | Description | Implication in Synthesis |
| Spirocyclic Core | A central quaternary carbon connecting a cyclopentane (B165970) and a cyclohexane (B81311) ring. | Provides a rigid, three-dimensional structure, influencing the spatial orientation of appended functional groups. |
| Aminomethyl Group | A primary amine attached to the cyclohexane ring via a methylene (B1212753) linker. | Acts as a key nucleophilic handle for amide bond formation, reductive amination, and alkylation reactions. |
| Keto Group | A carbonyl functional group on the cyclohexane ring. | Serves as an electrophilic site for nucleophilic additions, condensations, and the formation of various heterocyclic systems. |
The strategic placement of the amino and keto functionalities allows for intramolecular reactions, leading to the formation of novel bicyclic and polycyclic systems, further highlighting its utility as a versatile synthetic intermediate.
Utility in the Total Synthesis of Complex Natural Products
While direct application of this compound in the completed total synthesis of a specific complex natural product is not yet widely documented in publicly available literature, the broader spiro[4.5]decane skeleton is a recurring motif in a number of sesquiterpenes and other natural products. researchgate.net Synthetic strategies developed for constructing the spiro[4.5]decane core are crucial for the total synthesis of these molecules.
The synthesis of functionalized spiro[4.5]decanes often involves sophisticated chemical transformations, including intramolecular cyclization reactions. mdpi.comacs.org For instance, methods like the Nazarov cyclization have been employed for the stereoselective synthesis of spirocyclic ketones. acs.org The aminomethyl and keto groups on the this compound scaffold provide convenient handles to elaborate the core structure into more complex arrangements found in nature. The development of synthetic routes to access such functionalized spirocycles is a significant area of research, as it paves the way for the synthesis and biological evaluation of rare natural products and their analogues. researchgate.net
Design and Synthesis of Chemical Probes and Tools for Chemical Biology
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold is a promising candidate for the design of such probes. Its defined stereochemistry and functional handles allow for the precise attachment of reporter groups, such as fluorophores or affinity tags, and reactive groups for covalent labeling of target proteins.
The primary amine can be readily modified to incorporate a variety of functionalities, while the ketone can be used for bio-orthogonal ligation reactions. This versatility makes it possible to design specific probes for a range of biological targets. For example, derivatives of this scaffold could be explored as inhibitors for enzymes where the spirocyclic core mimics a natural substrate or occupies a specific binding pocket. The development of potent and selective inhibitors for enzyme families like prolyl hydroxylases has been demonstrated with related spiro[4.5]decanone structures. smolecule.com
Exploration as a Structural Motif in Materials Science (e.g., optoelectronic applications)
The application of spirocyclic compounds in materials science, particularly in the field of optoelectronics, is an area of growing interest. While research specifically detailing the optoelectronic properties of this compound is limited, the general class of spiro compounds has shown significant promise. The rigid, non-planar structure of spiro scaffolds can be advantageous in preventing intermolecular aggregation and crystallization in thin films, which is a common issue in organic electronic devices.
Spirocyclic ketones, in a broader sense, are being investigated for their potential in various material applications. researchgate.net The introduction of specific functional groups, such as the aminomethyl group in the title compound, could allow for further functionalization to tune the electronic properties of the material or to enable its incorporation into larger polymeric structures. Future research may explore how the specific arrangement of atoms in this compound and its derivatives could influence properties like charge transport and luminescence.
Fundamental Studies in Cyclization and Spirochemistry
The synthesis of this compound itself presents interesting challenges and opportunities for fundamental studies in cyclization and spirochemistry. The construction of the spiro[4.5]decane core with the desired substitution pattern requires careful control of stereochemistry.
Recent advances in synthetic methodology have provided new ways to access spirocyclic systems. For example, diastereoselective methods for the synthesis of related 2-amino-spiro[4.5]decane-6-ones have been developed using synergistic photocatalysis and organocatalysis. mdpi.com Such studies on the synthesis of functionalized spiro[4.5]decanes contribute to a deeper understanding of the mechanisms of cyclization reactions and the factors that control stereoselectivity in the formation of spirocenters. The this compound scaffold can serve as a valuable model system for exploring new synthetic methods and for studying the conformational properties of spirocyclic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
